2-(Benzylamino)butane-1,3-diol
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Overview
Description
2-(Benzylamino)butane-1,3-diol is an organic compound with the molecular formula C11H17NO2 It is a chiral molecule containing both amine and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)butane-1,3-diol typically involves the reaction of benzylamine with a suitable precursor, such as an epoxide or a halohydrin. One common method is the reaction of benzylamine with 1,3-dibromobutane, followed by hydrolysis to yield the desired diol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield diketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-(Benzylamino)butane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-(Benzylamino)butane-1,3-diol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the diol groups can participate in various biochemical reactions. These interactions can affect enzyme activity and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Butanediol: A diol with similar structural features but lacking the benzylamine group.
2,3-Butanediol: Another diol with a different arrangement of hydroxyl groups.
1,4-Butanediol: A diol with hydroxyl groups at different positions on the carbon chain.
Uniqueness
2-(Benzylamino)butane-1,3-diol is unique due to the presence of both benzylamine and diol functional groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler diols .
Properties
CAS No. |
7462-56-8 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(benzylamino)butane-1,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-9(14)11(8-13)12-7-10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3 |
InChI Key |
UKHROZCMFXXASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
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